molecular formula C11H10N4 B2498989 3-Azido-1-phenylcyclobutane-1-carbonitrile CAS No. 2138099-10-0

3-Azido-1-phenylcyclobutane-1-carbonitrile

Cat. No. B2498989
CAS RN: 2138099-10-0
M. Wt: 198.229
InChI Key: UMOQKPIRRUTVKH-UHFFFAOYSA-N
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Description

3-Azido-1-phenylcyclobutane-1-carbonitrile is a small molecule that has gained significant attention in the field of chemical synthesis and biological research. This compound is a member of the azide family, which is known for its high reactivity and diverse applications in chemistry and biology.

Scientific Research Applications

Synthesis and Chemical Transformations

In the field of organic chemistry, this compound is involved in synthesis and chemical transformations. For instance, De Blieck and Stevens (2011) describe an improved synthetic approach towards 3-(2-chloroethyl) cyclobutanone, which is used in the synthesis of a class of bicyclic compounds with high yields. These compounds, including 3-Azido-1-phenylcyclobutane-1-carbonitrile, are stable and their cyano group can be easily reduced, indicating their potential in various organic syntheses (De Blieck & Stevens, 2011).

Applications in Drug Synthesis and Biochemistry

The compound is also used in drug synthesis and biochemical applications. For example, Mallikarjuna and Keshavayya (2020) demonstrate the synthesis of novel heterocyclic azo dyes, which show promising anti-tubercular activity against Mycobacterium tuberculosis and potential anticancer properties (Mallikarjuna & Keshavayya, 2020).

Photolysis and Photoreactive Studies

In the field of photoreactive studies, Cada et al. (1990) explored the conversion of 5-nitrospiro[2H-benzimidazole-2,1′-cyclohexane] into various derivatives, including carbonitriles, through photolysis. This research highlights the use of this compound in light-induced chemical reactions (Cada et al., 1990).

Advanced Material Synthesis

In materials science, this compound plays a role in advanced material synthesis. Sridhar et al. (2015) report a microwave technique to synthesize nitrogen-doped carbon nanotubes anchored on graphene substrates using azobis(cyclohexanecarbonitrile), demonstrating its potential in nanotechnology and materials engineering (Sridhar et al., 2015).

properties

IUPAC Name

3-azido-1-phenylcyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-8-11(6-10(7-11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOQKPIRRUTVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C#N)C2=CC=CC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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